N-(2-chloro-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the 5-position, forming 2-chloro-5-nitroaniline.
Acylation: The 2-chloro-5-nitroaniline is then acylated with chloroacetyl chloride to form N-(2-chloro-5-nitrophenyl)chloroacetamide.
Substitution: The final step involves the substitution of the chloro group with 2,5-dimethylphenol under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydroxide, dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed
Reduction: N-(2-amino-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2,5-dimethylphenoxy)acetic acid and 2-chloro-5-nitroaniline.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes such as protein synthesis or cell wall formation. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide: Similar structure but lacks the dimethyl groups on the phenoxy ring.
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide: Similar structure with a single methyl group on the phenoxy ring.
Uniqueness
N-(2-chloro-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide is unique due to the presence of two methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-3-4-11(2)15(7-10)23-9-16(20)18-14-8-12(19(21)22)5-6-13(14)17/h3-8H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGLRWVBJVQQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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